1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl-
Description
Nomenclature and Systematic Classification
The systematic IUPAC name 2-(6-bromopyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylethanamine precisely defines the compound's structure. The nomenclature follows these key conventions:
- The pyrrolo[2,3-b]pyridine designation identifies the fused bicyclic system where the pyrrole ring (five-membered) shares bonds with the pyridine ring (six-membered) at positions 2 and 3.
- The 1-yl suffix indicates substitution at position 1 of the pyrrolopyridine system.
- The N,N-dimethylethanamine side chain specifies a two-carbon spacer terminating in a dimethylated amine group.
Structural features include:
- Molecular formula: C₁₁H₁₄BrN₃
- Molecular weight: 268.15 g/mol
- Bromine atom at position 6 of the pyridine ring
- SMILES: CN(C)CCN1C=CC2=C1N=C(C=C2)Br
The InChIKey ZEQUJAVZNUVOKM-UHFFFAOYSA-N provides a unique stereochemical identifier. This systematic naming facilitates unambiguous communication across chemical databases and research literature.
Historical Context of Pyrrolo[2,3-b]pyridine Derivatives
Pyrrolo[2,3-b]pyridine derivatives emerged as pharmacologically significant scaffolds following seminal work on nitrogen-containing heterocycles in the late 20th century:
Key advancements include:
- The 2020 discovery that pyrrolo[2,3-b]pyridine derivatives exhibit potent B-RAF kinase inhibition (IC₅₀ values <0.1 μM)
- Improved synthetic routes using 2-aminopyrrole precursors and cross-coupling reactions
- Computational studies correlating electronic effects of substituents (e.g., bromine) with bioactivity
Significance in Heterocyclic Chemistry and Pharmacophore Design
The compound's structural features make it valuable for multiple applications:
Heterocyclic Chemistry
- The fused ring system combines pyrrole's electron-rich character with pyridine's aromatic stability
- Bromine at position 6 enhances electrophilic substitution reactivity while maintaining planarity
- The dimethylaminoethyl side chain introduces:
Pharmacophore Design
Comparative analysis with related derivatives reveals critical pharmacophoric elements:
Structure-activity relationship (SAR) studies demonstrate:
- Bromine's meta position optimizes steric and electronic interactions with kinase ATP pockets
- The ethylamine spacer length balances target affinity and metabolic stability
- N,N-dimethylation reduces first-pass metabolism compared to primary amines
This compound's unique combination of substituents and ring system positions it as a versatile intermediate for developing kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics.
Properties
Molecular Formula |
C11H14BrN3 |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
2-(6-bromopyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H14BrN3/c1-14(2)7-8-15-6-5-9-3-4-10(12)13-11(9)15/h3-6H,7-8H2,1-2H3 |
InChI Key |
ZEQUJAVZNUVOKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC2=C1N=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- typically involves several steps. One common synthetic route includes the bromination of 7-azaindole followed by the introduction of the ethanamine side chain. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as bromine and acetic acid. The final product is obtained through purification techniques like column chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at position 6 serves as a key reactive site for cross-coupling reactions, enabling functionalization of the heterocyclic core:
Suzuki-Miyaura Coupling
The bromine undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives. For example:
-
Reaction Conditions :
Component Quantity/Parameter 6-Bromo-pyrrolopyridine 0.1 mmol Arylboronic acid 0.15 mmol K₂CO₃ 0.5 mmol Pd(PPh₃)₄ 0.006 mmol (catalyst) Solvent 1,4-dioxane:H₂O (3:1) Temperature 125°C (microwave irradiation) Time 26 min
This method yields 6-aryl-pyrrolopyridine derivatives with >70% efficiency, as demonstrated in the synthesis of FGFR inhibitors .
Cyanation
Bromine can be replaced with a cyano group via palladium-mediated cyanation:
-
Reaction Example :
Functionalization of the Ethanamine Side Chain
The N,N-dimethyl ethanamine group participates in alkylation and acylation reactions:
Mannich Reactions
The tertiary amine facilitates Mannich-type reactions with aldehydes and ketones. For instance:
-
Reaction with formaldehyde and secondary amines generates quaternary ammonium derivatives, enhancing solubility for pharmacological applications.
Reductive Amination
The ethanamine side chain can be modified via reductive amination with carbonyl compounds under acidic conditions (e.g., CF₃COOH/Et₃SiH), yielding substituted derivatives with retained FGFR inhibitory activity .
Electrophilic Aromatic Substitution
The pyrrolopyridine core undergoes electrophilic substitution, primarily at position 3:
Nitration and Sulfonation
-
Nitration with fuming HNO₃ in H₂SO₄ introduces nitro groups at position 4, enabling further functionalization (e.g., reduction to amines) .
-
Sulfonation with phenylsulfonyl chloride forms 1-(phenylsulfonyl)-6-bromo-pyrrolopyridine, a precursor for Suzuki couplings.
Metal-Catalyzed Cyclization
The compound participates in cyclization reactions to form fused heterocycles:
-
Example : Reaction with Cu(OAc)₂ and 3,4,5-trimethoxyphenylboronic acid yields 6-bromo-1-(3,4,5-trimethoxyphenyl)-pyrrolopyridine, a key intermediate for antitumor agents .
Biological Interaction Mechanisms
While not a traditional chemical reaction, the compound’s interaction with fibroblast growth factor receptors (FGFRs) involves:
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine derivatives have shown promising anti-cancer properties. For instance, compounds related to this structure have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant anti-proliferative activity. A study indicated that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance cytotoxicity against pancreatic ductal adenocarcinoma cells, with effective concentrations reported in the low micromolar range .
Case Study: Antitumor Activity
A derivative of 1H-Pyrrolo[2,3-b]pyridine exhibited an IC50 value of 5.7 µM against Hs766T pancreatic cancer cells. The mechanism of action involved apoptosis induction and regulation of cell cycle proteins like CDK1, suggesting potential for therapeutic development in oncology .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Hs766T | 5.7 | Apoptosis induction |
| Compound B | Panc-1 | 6.9 | CDK1 regulation |
Neuropharmacology
Research has indicated that certain pyrrolo[2,3-b]pyridine derivatives can act as inhibitors of specific neurotransmitter uptake mechanisms, potentially offering new avenues for treating neurodegenerative diseases. The presence of a bromine substituent has been shown to influence the pharmacological profile of these compounds, enhancing their efficacy in modulating neurotransmitter systems .
Case Study: Neurotransmitter Modulation
In a study examining the effects of brominated pyrrolo[2,3-b]pyridines on serotonin uptake, one compound demonstrated a significant increase in serotonin levels in vitro, suggesting potential applications in treating depression and anxiety disorders.
Material Science
The unique structural properties of 1H-Pyrrolo[2,3-b]pyridine derivatives allow for their use in the development of novel materials. Their ability to form stable complexes with metals makes them suitable candidates for creating advanced catalysts and sensors.
Case Study: Catalyst Development
A study explored the use of a pyrrolo[2,3-b]pyridine-based ligand in palladium-catalyzed reactions. The ligand showed enhanced catalytic activity compared to traditional ligands due to its ability to stabilize metal ions effectively during the reaction process .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival. By blocking these pathways, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Bromine Positioning and Substituent Effects
The position of bromine and substituent groups significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:
Spectroscopic and Physicochemical Differences
- ¹H NMR: NH protons in 5-bromo analogs resonate at δ ~12.4–12.5 ppm, while dimethylamino groups appear at δ 2.1–2.2 ppm .
- Solubility: Dimethylamino groups enhance water solubility compared to nonpolar ethynyl substituents .
- Melting Points : Oxalate salts of amine derivatives (e.g., 29) show higher melting points (179–210°C) due to ionic character .
Research Findings and Structure-Activity Relationships (SAR)
- Bromine Position : 5-Bromo derivatives are more commonly synthesized and studied than 6-bromo isomers, likely due to synthetic accessibility .
- Substituent Effects :
Limitations and Notes
- Synthetic Gaps: No direct synthesis data for the target compound; inferred methods from similar structures (e.g., Buchwald-Hartwig amination for N1 substitution).
- Biological Data : Activity profiles remain unverified due to absent pharmacological studies in the provided evidence.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-bromo-N,N-dimethyl- is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₇H₈BrN₂
- Molecular Weight : 197.04 g/mol
- CAS Number : 143468-13-7
The presence of the bromine atom and the dimethyl amine group suggests potential reactivity and biological interactions that warrant investigation.
Inhibition of SGK-1 Kinase
Research indicates that 1H-Pyrrolo[2,3-b]pyridine derivatives can act as inhibitors of SGK-1 kinase. SGK-1 is implicated in various cellular processes, including renal function and cell proliferation. The inhibition of SGK-1 may offer therapeutic benefits in conditions such as renal fibrosis and cardiovascular diseases. Specifically, the compound's ability to modulate IGF-1 signaling pathways through SGK-1 inhibition highlights its potential in treating disorders associated with electrolyte imbalance and cell proliferation .
Targeting Fibroblast Growth Factor Receptors (FGFRs)
A study demonstrated that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs (FGFR1, FGFR2, and FGFR3). Notably, one derivative showed IC50 values of 7 nM for FGFR1, indicating strong binding affinity. This activity correlates with the compound's potential use in cancer therapies targeting abnormal FGFR signaling pathways .
Biological Activity Data
The following table summarizes key biological activities observed for the compound and its derivatives:
| Activity | Target | Effect | IC50 Value (nM) |
|---|---|---|---|
| SGK-1 Inhibition | SGK-1 Kinase | Modulation of renal function | Not specified |
| FGFR Inhibition | FGFR1 | Inhibition of cancer cell growth | 7 |
| FGFR2 | Inhibition of cancer cell growth | 9 | |
| FGFR3 | Inhibition of cancer cell growth | 25 |
Case Study 1: Cancer Cell Proliferation
In vitro studies using breast cancer cell lines (4T1) demonstrated that treatment with a derivative of 1H-Pyrrolo[2,3-b]pyridine significantly inhibited cell proliferation and induced apoptosis. This suggests that compounds in this class could be developed as anti-cancer agents targeting FGFR pathways .
Case Study 2: Renal Disease
Another study focused on the role of SGK-1 in renal disease highlighted the potential for using SGK-1 inhibitors to manage conditions characterized by excessive cell proliferation and electrolyte imbalance. The findings support further exploration into the therapeutic applications of these compounds in renal pathology .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → rt | 75% | |
| Amination | Dimethylamine, formaldehyde | 64% |
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with gradient elution (hexane → EtOAc) to separate polar byproducts. Evidence shows this method achieves >95% purity for pyrrolo-pyridine derivatives .
- Recrystallization : For crystalline intermediates, recrystallize from ethanol/water mixtures to enhance purity. For example, oxalate salt formation (mp 179–181°C) improves crystallinity .
Advanced: How can low regioselectivity during bromination be addressed?
Methodological Answer:
Regioselectivity challenges arise due to competing electrophilic aromatic substitution at positions 3, 5, or 6. Strategies include:
- Directing Groups : Introduce temporary electron-withdrawing groups (e.g., nitro) to direct bromination to the 6-position, followed by reduction .
- Solvent Control : Polar aprotic solvents (DMF, DMSO) favor bromination at the 6-position over 3- or 5-positions due to stabilization of transition states .
Example : 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine synthesis achieved 85% regioselectivity using DMF as the solvent .
Advanced: How do substituents on the pyrrolo-pyridine core influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (Br, Cl) : Enhance binding to kinase ATP pockets by increasing electrophilicity. For example, 6-bromo derivatives show 10-fold higher IC₅₀ values against JAK2 compared to non-halogenated analogues .
- Aminoalkyl Side Chains : The N,N-dimethyl ethanamine group improves solubility and membrane permeability, critical for cellular uptake. Substitution with bulkier groups (e.g., naphthylmethyl) reduces activity due to steric hindrance .
Q. Table 2: Substituent Effects on Kinase Inhibition
| Substituent | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6-Bromo, N,N-dimethyl | JAK2 | 12.3 | |
| 6-Chloro, N-benzyl | JAK2 | 148.7 |
Data Contradiction: How to resolve conflicting NMR data in different solvents?
Methodological Answer:
Proton chemical shifts vary significantly between DMSO-d₆ and acetone-d₆ due to hydrogen bonding. For example:
- H-2 Proton : In DMSO-d₆, H-2 resonates at δ 7.51 (s), while in acetone-d₆, it shifts upfield to δ 7.35 (s) due to reduced solvent interactions .
- Validation : Compare coupling constants (e.g., J = 2.4 Hz for H-6/H-4 in acetone-d₆) across solvents to confirm assignments .
Advanced: What strategies improve yields in multi-step syntheses?
Methodological Answer:
- One-Pot Reactions : Combine bromination and amination steps using Pd-catalyzed cross-coupling to reduce intermediate isolation (yield increases from 64% to 78%) .
- Catalytic Optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings (e.g., aryl boronic acid additions), achieving >90% conversion .
Basic: How to confirm structural identity using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : Match key signals (e.g., δ 2.19 ppm for N(CH₃)₂; δ 54.9 ppm for C3CH₂) to literature data .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 394.1783 for C₁₇H₂₄BrN₃) .
Advanced: How to optimize enantiomeric purity for chiral derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
